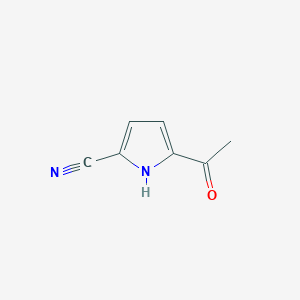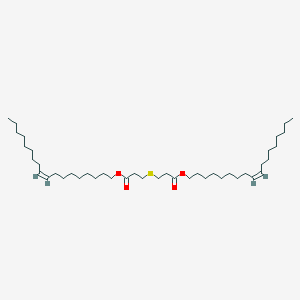
Dioleyl thiodipropionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dioleyl thiodipropionate (DTP) is a chemical compound that belongs to the class of thioesters. It is commonly used as a stabilizer in the production of polyolefins, such as polyethylene and polypropylene. DTP is also used as an antioxidant in various industries, including food, cosmetics, and pharmaceuticals.
作用机制
Dioleyl thiodipropionate acts as an antioxidant by donating hydrogen atoms to free radicals, which are highly reactive species that can cause oxidative damage to cells and tissues. Dioleyl thiodipropionate can also chelate metal ions, which can catalyze the formation of free radicals. In addition, Dioleyl thiodipropionate can scavenge singlet oxygen, which is a highly reactive form of oxygen that can cause oxidative damage.
生化和生理效应
Dioleyl thiodipropionate has been shown to have anti-inflammatory and anti-tumor effects in various cell and animal models. It has been suggested that these effects may be due to its ability to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. Dioleyl thiodipropionate has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
实验室实验的优点和局限性
Dioleyl thiodipropionate is a relatively inexpensive and easy to synthesize compound, which makes it attractive for use in lab experiments. However, its solubility in water is limited, which can make it difficult to use in aqueous systems. In addition, the use of Dioleyl thiodipropionate in biological systems may be limited by its potential toxicity and lack of specificity.
未来方向
There are several potential future directions for research on Dioleyl thiodipropionate. One area of interest is the development of more specific and potent antioxidants and stabilizers based on the structure of Dioleyl thiodipropionate. Another area of interest is the investigation of the potential therapeutic applications of Dioleyl thiodipropionate in various diseases, including cancer, neurodegenerative disorders, and inflammation. Finally, the use of Dioleyl thiodipropionate in combination with other compounds, such as other antioxidants or chemotherapeutic agents, may lead to enhanced therapeutic effects.
合成方法
Dioleyl thiodipropionate can be synthesized by reacting oleyl alcohol with thiodipropionic acid in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction occurs under mild conditions and yields a high purity product. The purity of Dioleyl thiodipropionate is important because impurities can affect its performance as a stabilizer or antioxidant.
科学研究应用
Dioleyl thiodipropionate has been extensively studied for its antioxidant and stabilizing properties. It has been shown to be effective in preventing oxidation and degradation of polyolefins, which can lead to the deterioration of their mechanical properties. Dioleyl thiodipropionate has also been investigated for its potential use in the food industry as a natural antioxidant. In addition, Dioleyl thiodipropionate has been studied as a potential therapeutic agent for its anti-inflammatory and anti-tumor properties.
属性
CAS 编号 |
17043-10-6 |
|---|---|
产品名称 |
Dioleyl thiodipropionate |
分子式 |
C42H78O4S |
分子量 |
679.1 g/mol |
IUPAC 名称 |
[(Z)-octadec-9-enyl] 3-[3-[(Z)-octadec-9-enoxy]-3-oxopropyl]sulfanylpropanoate |
InChI |
InChI=1S/C42H78O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-45-41(43)35-39-47-40-36-42(44)46-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-40H2,1-2H3/b19-17-,20-18- |
InChI 键 |
NTPFJSYVROWMFR-CLFAGFIQSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCC=CCCCCCCCC |
规范 SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCC=CCCCCCCCC |
其他 CAS 编号 |
17043-10-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



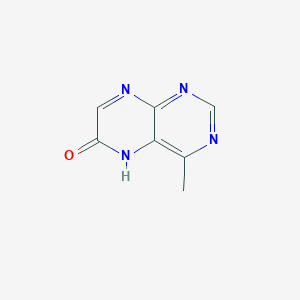
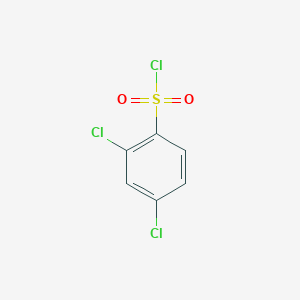
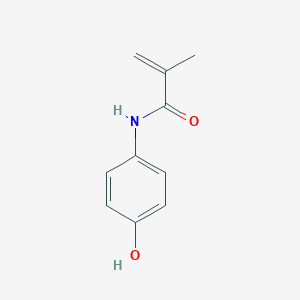
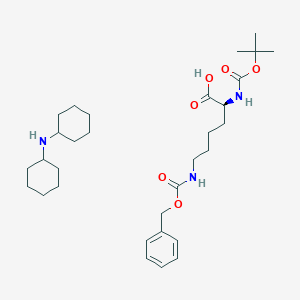
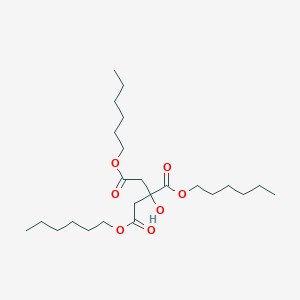
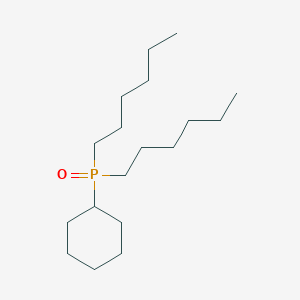
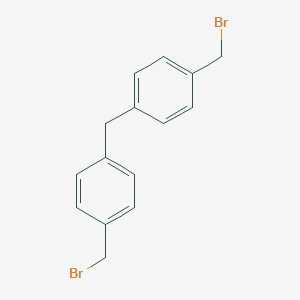
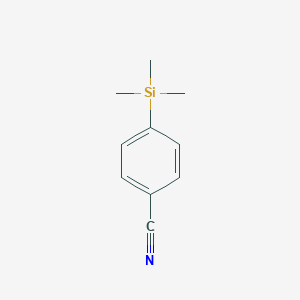
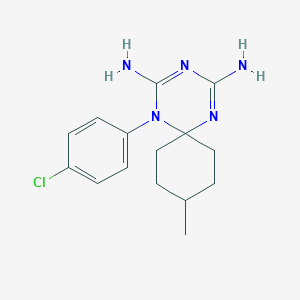
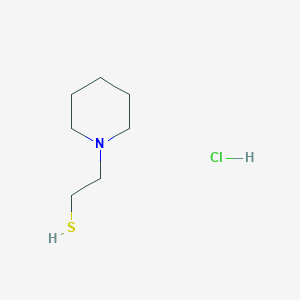
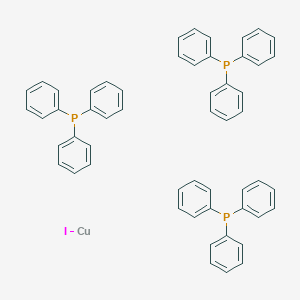
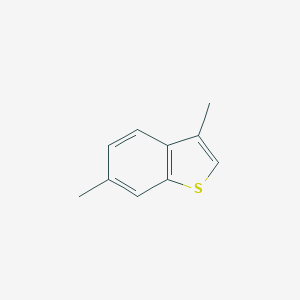
![2-[(4-bromobenzoyl)amino]acetic Acid](/img/structure/B102023.png)
